

Ecotoxicological Profile: Fentrazamide and its Metabolites in Non-Target Species

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Compound of Interest

Compound Name: Fentrazamide

Cat. No.: B1672595

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A comparative analysis of the ecotoxicological effects of the herbicide **Fentrazamide** and its primary metabolites, Chlorophenyltetrazoline and Cyclohexyl ethylamine, reveals moderate toxicity of the parent compound to aquatic and terrestrial organisms. Data for the metabolites remains limited, hindering a complete risk assessment, though initial findings on Chlorophenyltetrazoline suggest a lower order of toxicity compared to **Fentrazamide**.

Fentrazamide, a tetrazolinone herbicide employed in rice cultivation, demonstrates moderate toxicity to a range of non-target organisms, including fish, aquatic invertebrates, and earthworms[1]. In contrast, it is considered not toxic to honeybees[1]. The primary degradation products of **Fentrazamide** in soil are Chlorophenyltetrazoline, the major metabolite, and Cyclohexyl ethylamine, a minor metabolite. A comprehensive understanding of the environmental risk posed by **Fentrazamide** necessitates a comparative evaluation of the ecotoxicity of both the parent compound and these breakdown products.

Quantitative Ecotoxicological Data

To facilitate a direct comparison, the available acute toxicity data for **Fentrazamide** and its metabolites are summarized in the tables below. It is important to note that data for the metabolites, particularly Cyclohexyl ethylamine, are scarce in publicly available literature.

Table 1: Acute Aquatic Ecotoxicity of **Fentrazamide** and its Metabolites

Substance	Test Organism	Endpoint	Duration	Value (mg/L)
Fentrazamide	Oncorhynchus mykiss (Rainbow Trout)	LC50	96 hours	> 200[2]
Fentrazamide	Daphnia magna (Water Flea)	EC50 (Immobilisation)	48 hours	41[2]
Chlorophenyltetr azoline (Metabolite 1)	Oncorhynchus mykiss (Rainbow Trout)	LC50	96 hours	> 200[2]
Chlorophenyltetr azoline (Metabolite 1)	Daphnia magna (Water Flea)	EC50 (Immobilisation)	48 hours	41
Cyclohexyl ethylamine (Metabolite 2)	Various	LC50/EC50	-	No data available

Table 2: Acute Terrestrial Ecotoxicity of **Fentrazamide** and its Metabolites

Substance	Test Organism	Endpoint	Duration	Value (mg/kg soil)
Fentrazamide	Eisenia fetida (Earthworm)	LC50	14 days	Moderately toxic
Chlorophenyltetr azoline (Metabolite 1)	Eisenia fetida (Earthworm)	LC50	14 days	No data available
Cyclohexyl ethylamine (Metabolite 2)	Eisenia fetida (Earthworm)	LC50	14 days	No data available

Experimental Protocols

The ecotoxicological data presented are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of results across different studies and substances.

Aquatic Toxicity Testing

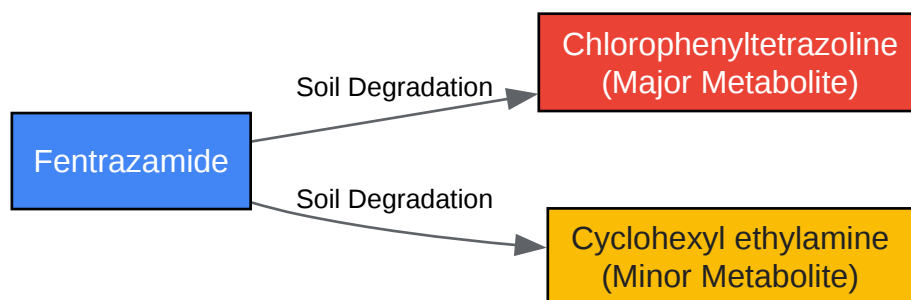
- **Fish, Acute Toxicity Test (OECD 203):** This test evaluates the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at specified intervals.
- **Daphnia sp., Acute Immobilisation Test (OECD 202):** This 48-hour test determines the concentration of a substance that causes immobilization in 50% of the tested *Daphnia magna* (EC50). Young daphnids are exposed to various concentrations of the test substance, and their mobility is observed.
- **Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201):** This 72-hour test assesses the effect of a substance on the growth of algae. The test measures the inhibition of cell division (EC50) at various concentrations of the test substance.

Terrestrial Toxicity Testing

- **Earthworm, Acute Toxicity Test (OECD 207):** This test determines the LC50 of a substance to earthworms in artificial soil over a 14-day period. Adult earthworms are exposed to soil treated with different concentrations of the test substance, and mortality and sublethal effects are recorded.

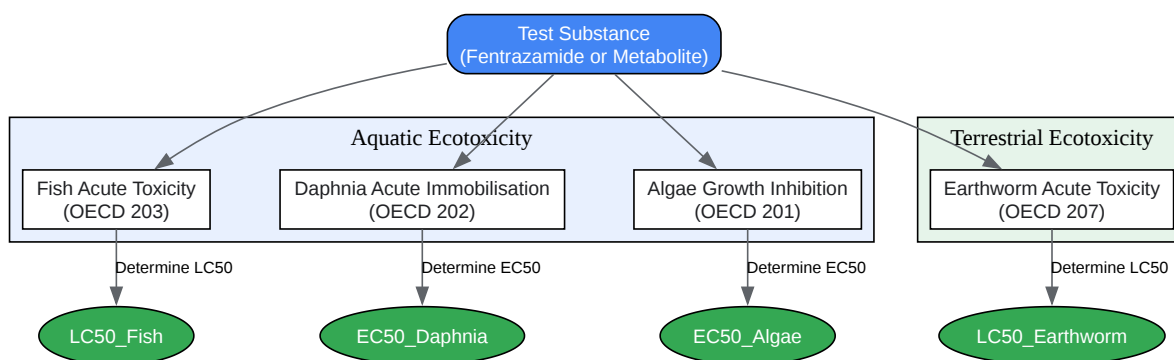
Signaling Pathways and Experimental Workflows

To visualize the process of **Fentrazamide** degradation and the subsequent ecotoxicological assessment, the following diagrams are provided.



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Fentrazamide degradation in soil.



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Ecotoxicological testing workflow.

Conclusion

The available data indicates that **Fentrazamide** poses a moderate acute risk to aquatic and soil organisms. The ecotoxicity of its major metabolite, Chlorophenyltetrazoline, appears to be lower than that of the parent compound for the tested aquatic species. However, the significant data gap regarding the ecotoxicological effects of the minor metabolite, Cyclohexyl ethylamine, and the chronic effects of all three substances, underscores the need for further research to conduct a comprehensive environmental risk assessment. Researchers and drug development

professionals should consider these data gaps when evaluating the overall environmental impact of **Fentrazamide** use.

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References

- 1. Fentrazamide (Ref: BAY YRC 2388) [sitem.herts.ac.uk]
- 2. FENTRAZAMIDE METABOLITE 1 - Safety Data Sheet [chemicalbook.com]
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